molecular formula C17H14O5 B2763338 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 297148-24-4

7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2763338
CAS No.: 297148-24-4
M. Wt: 298.294
InChI Key: MRJBTLOPZXQVMW-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxyphenolic precursors under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the chromenone ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone ring to dihydro derivatives.

    Substitution: The phenolic and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinones and hydroxyquinones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenolic and methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound has shown promise in studies related to its antioxidant and anti-inflammatory properties. It is being investigated for its potential to protect cells from oxidative stress and reduce inflammation in various biological systems.

Medicine

In the medical field, research is focused on the compound’s anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells, making it a candidate for further drug development.

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as UV protection and antioxidant capabilities. It is also explored for its potential use in cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

Compared to its analogs, 7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its antioxidant capacity, while the chromenone core contributes to its overall stability and reactivity.

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-10-17(22-13-6-4-12(20-2)5-7-13)16(19)14-8-3-11(18)9-15(14)21-10/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJBTLOPZXQVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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